KRAS G12C inhibitor 45

KRAS G12C Antiproliferative Potency NSCLC

Researchers needing a validated, lower-potency KRAS G12C control for combination screens or resistance benchmarking often face a lack of published target engagement data. KRAS G12C inhibitor 45 solves this with documented on-target cellular activity. - Reduces active KRAS-GTP and suppresses phospho-ERK/AKT in mutant cells. - Induces apoptosis via BAD/BAX upregulation; IC₅₀ = 1.50 μM in NCI-H358 cells. - Ideal scaffold-hopping benchmark with a distinct coumarin/3-naphthylmethoxy core. Supplied with rigorous analytical characterization to ensure reproducible preclinical results.

Molecular Formula C32H33F2N5O5S
Molecular Weight 637.7 g/mol
Cat. No. B12421201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 45
Molecular FormulaC32H33F2N5O5S
Molecular Weight637.7 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CC=C5S(=O)(=O)C)C(C)C
InChIInChI=1S/C32H33F2N5O5S/c1-7-26(41)37-15-19(5)38(16-18(37)4)30-21-14-23(34)28(27-22(33)11-9-12-24(27)40)35-31(21)39(32(42)36-30)29-20(17(2)3)10-8-13-25(29)45(6,43)44/h7-14,17-19,40H,1,15-16H2,2-6H3/t18-,19+/m1/s1
InChIKeyDVYNJKUHECHEDC-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS G12C Inhibitor 45 Overview


KRAS G12C inhibitor 45 (also designated compound 78 or K45) is a small-molecule covalent inhibitor that targets the KRAS G12C mutant protein, a key oncogenic driver in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer . It belongs to a coumarin-based chemical series developed through virtual screening and rational structural optimization . Unlike many early tool compounds, its inhibitory mechanism has been characterized: it reduces the active, GTP-bound form of KRAS and suppresses downstream phosphorylation of ERK and AKT in KRAS G12C-mutant cells . The compound is commercially available from multiple research reagent suppliers and is intended exclusively for preclinical research applications .

Why KRAS G12C Inhibitor 45 Is Not Interchangeable


Within the KRAS G12C inhibitor class, potency, selectivity, and resistance profiles differ markedly across distinct chemical scaffolds and binding mechanisms . Compounds such as sotorasib, adagrasib, divarasib, and ARS-1620 exhibit IC₅₀ values spanning four orders of magnitude—from low nanomolar to micromolar—in identical cell lines, reflecting profound differences in their ability to suppress KRAS-dependent proliferation . Furthermore, first-generation GDP-state inhibitors like sotorasib and adagrasib demonstrate limited efficacy against certain KRAS G12C-mutant models (e.g., NCI-H2122), whereas newer compounds with distinct binding kinetics or active-state targeting may overcome this limitation . Consequently, for applications such as comparator studies, drug combination experiments, or assay development, selecting a well-characterized compound with published benchmark data is essential to ensure experimental reproducibility and meaningful interpretation of results.

Quantitative Evidence for KRAS G12C Inhibitor 45


Antiproliferative Potency vs. ARS-1620 in NSCLC

In a direct comparative study, K45 (KRAS G12C inhibitor 45) exhibited significantly stronger antiproliferative activity than the well-characterized tool compound ARS-1620 in two KRAS G12C-mutant non-small cell lung cancer cell lines. In NCI-H23 cells, K45 achieved an IC₅₀ of 0.77 μM, which was 15-fold more potent than ARS-1620. In NCI-H358 cells, K45 achieved an IC₅₀ of 1.50 μM, which was 11-fold more potent than ARS-1620 .

KRAS G12C Antiproliferative Potency NSCLC

NCI-H358 Potency vs. Sotorasib and Adagrasib

When placed in the context of published data, the antiproliferative IC₅₀ of KRAS G12C inhibitor 45 (1.50 μM in NCI-H358 cells) is substantially higher (less potent) than that of clinical-stage KRAS G12C inhibitors. Sotorasib (AMG-510) exhibits an IC₅₀ of approximately 0.03–0.12 μM in the same NCI-H358 cell line, making it roughly 12- to 50-fold more potent than inhibitor 45 . Adagrasib (MRTX849) demonstrates an IC₅₀ of 10–14 nM in NCI-H358 cells, which is approximately 100- to 150-fold more potent .

KRAS G12C NCI-H358 Comparative Potency

Target Engagement: KRAS-GTP, p-ERK, and p-AKT

Beyond antiproliferative effects, the mechanism of action of K45 has been directly confirmed: treatment of NCI-H23 cells with K45 reduces the level of active, GTP-bound KRAS and consequently suppresses phosphorylation of the downstream effectors ERK and AKT . This level of target engagement validation is not universally reported for all commercially available KRAS G12C tool compounds, which often list only IC₅₀ values without mechanistic substantiation.

KRAS G12C Target Engagement Downstream Signaling

Coumarin Scaffold Differentiation

KRAS G12C inhibitor 45 (K45) possesses a coumarin-based core structure, which is chemically distinct from many other inhibitors in the class. ARS-1620 contains a tetrahydropyridopyrimidine core , sotorasib is built on a quinazoline scaffold , and adagrasib is a tetrahydropyridopyrimidine derivative . The coumarin scaffold of K45, with its 3-naphthylmethoxy moiety extending into a cryptic pocket formed by Gln99 and Val9, represents a unique binding mode that may confer different selectivity and resistance profiles .

KRAS G12C Chemical Scaffold Structure-Activity Relationship

Physicochemical Properties: Lipophilicity & Solubility

KRAS G12C inhibitor 45 has a molecular weight of 637.70 g/mol, a calculated LogP of 4.3, and 8 hydrogen bond acceptors . These properties indicate moderate to high lipophilicity, which may influence its solubility and cell permeability. For comparison, sotorasib has a molecular weight of 560.6 g/mol and a LogP of approximately 3.5 , while adagrasib has a molecular weight of 604.1 g/mol and a LogP of approximately 3.8 . The higher LogP of inhibitor 45 suggests potentially lower aqueous solubility but may enhance passive membrane permeability relative to the comparators.

KRAS G12C Physicochemical Properties Solubility

KRAS G12C Inhibitor 45 Research Applications


Low-Potency Control for Combination Screens

Given its micromolar antiproliferative potency (IC₅₀ = 1.50 μM in NCI-H358 cells) relative to clinical-stage inhibitors like sotorasib (0.03 μM) and adagrasib (0.01 μM), KRAS G12C inhibitor 45 is ideally suited as a low-potency control or as a sub-saturating dose component in drug combination screens . In experiments where a less potent inhibitor is required—for instance, to avoid complete pathway suppression and instead study partial inhibition or synergy with other agents—inhibitor 45 provides a well-characterized option with published benchmark data .

Coumarin Scaffold SAR Optimization

The coumarin-based chemical scaffold of K45, with its distinct 3-naphthylmethoxy moiety engaging a cryptic pocket (Gln99/Val9), provides a unique starting point for medicinal chemistry SAR campaigns . Researchers aiming to develop novel intellectual property or overcome resistance to existing chemotypes (e.g., tetrahydropyridopyrimidines or quinazolines) can use inhibitor 45 as a scaffold-hopping benchmark to explore alternative binding modes and improve upon its micromolar potency .

Downstream Signaling and Apoptosis Studies

Unlike many commercially available tool compounds that lack published target engagement data, KRAS G12C inhibitor 45 has documented on-target activity in cells: it reduces active KRAS-GTP levels and suppresses phosphorylation of both ERK and AKT . Furthermore, it induces apoptosis via upregulation of BAD and BAX . This mechanistic validation makes it a reliable choice for researchers investigating KRAS-dependent signaling dynamics, feedback activation, or apoptotic pathways in KRAS G12C-mutant cell models .

Resistance Mechanism Comparator

The substantial potency gap between inhibitor 45 and clinical-stage agents (e.g., >100-fold less potent than adagrasib in NCI-H358 cells) enables its use as a 'low-bar' comparator in resistance studies. Researchers can benchmark novel inhibitors or combination strategies against a well-defined, lower-potency reference point to demonstrate meaningful improvements in overcoming intrinsic or acquired resistance in KRAS G12C-mutant models .

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